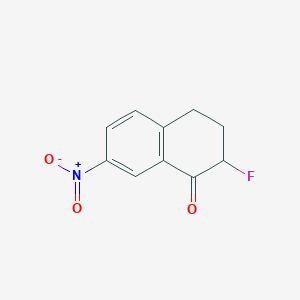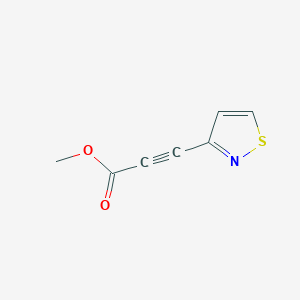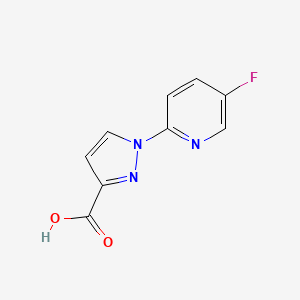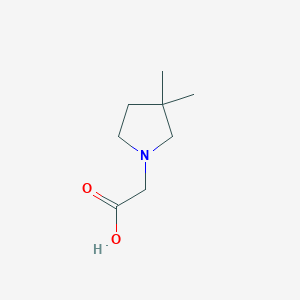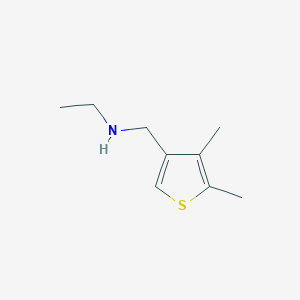
(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the thiophene ring, an ethyl group attached to the nitrogen atom, and a thiophene ring substituted at the 3 position with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution at the 3 Position: The 3 position of the thiophene ring can be substituted with a methyl group through a similar Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amine derivatives.
Substitution: Various substituted thiophenes.
Applications De Recherche Scientifique
(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of (4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine: Similar structure but with a methyl group instead of an ethyl group.
(4,5-Dimethyl-thiophen-3-ylmethyl)-propyl-amine: Similar structure but with a propyl group instead of an ethyl group.
(4,5-Dimethyl-thiophen-3-ylmethyl)-butyl-amine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine is unique due to its specific substitution pattern and the presence of an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NS |
|---|---|
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
N-[(4,5-dimethylthiophen-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H15NS/c1-4-10-5-9-6-11-8(3)7(9)2/h6,10H,4-5H2,1-3H3 |
Clé InChI |
HJKDAKWNPOULHD-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CSC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


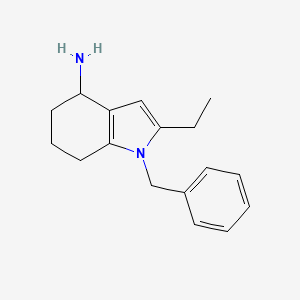
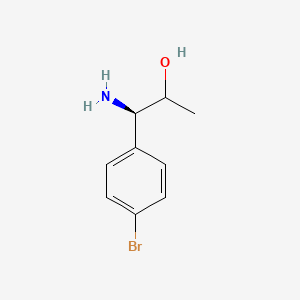
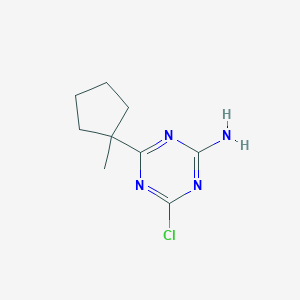
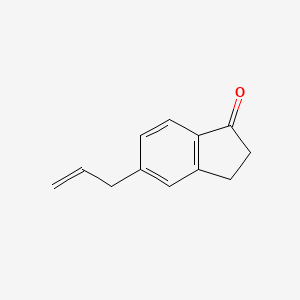
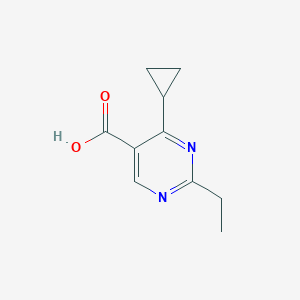
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
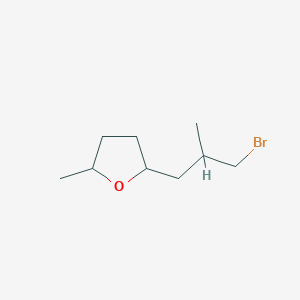
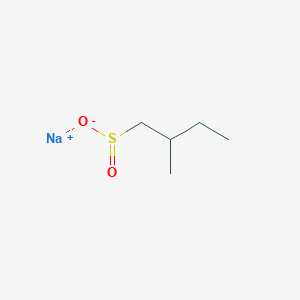
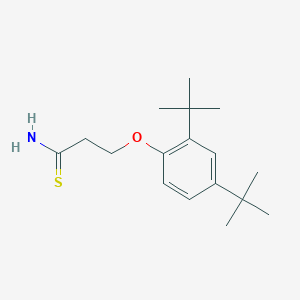
![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
